(2R,4S)-4-fluoro-2-methylpyrrolidine
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Overview
Description
(2R,4S)-4-fluoro-2-methylpyrrolidine is a chiral compound with a pyrrolidine ring structure It is characterized by the presence of a fluorine atom at the 4th position and a methyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-4-fluoro-2-methylpyrrolidine typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the fluorination of a suitable pyrrolidine derivative under controlled conditions. For example, the reaction of a 2-methylpyrrolidine derivative with a fluorinating agent such as Selectfluor can yield the desired product with high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-4-fluoro-2-methylpyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its pharmacological properties.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(2R,4S)-4-fluoro-2-methylpyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral drugs.
Biology: The compound can be used in studies of enzyme interactions and protein binding due to its unique stereochemistry.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2R,4S)-4-fluoro-2-methylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions with the target. The compound’s stereochemistry also plays a crucial role in its biological activity, as it can influence the orientation and fit within the target’s active site.
Comparison with Similar Compounds
Similar Compounds
(2R,4S)-4-fluoropyrrolidine: Similar structure but lacks the methyl group at the 2nd position.
(2R,4S)-2-methylpyrrolidine: Similar structure but lacks the fluorine atom at the 4th position.
(2R,4S)-4-chloro-2-methylpyrrolidine: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
(2R,4S)-4-fluoro-2-methylpyrrolidine is unique due to the presence of both the fluorine atom and the methyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, binding affinity, and selectivity for specific targets, making it a valuable compound in various research and industrial applications.
Biological Activity
(2R,4S)-4-fluoro-2-methylpyrrolidine is a chiral compound belonging to the pyrrolidine family, characterized by a fluorine atom at the 4-position and a methyl group at the 2-position of the pyrrolidine ring. Its molecular formula is C7H13ClFNO2, with a molecular weight of 197.63 g/mol. The unique stereochemistry of this compound significantly influences its chemical properties and biological activities.
The biological activity of this compound is notable due to its interactions with various biological targets. The presence of the fluorine atom enhances lipophilicity and metabolic stability, which can improve binding affinity to enzymes and receptors. This compound has been studied for its role as an enzyme inhibitor and receptor modulator . Its mechanism typically involves binding to active sites or allosteric sites on enzymes, thereby modulating their activity. Research indicates that this compound can inhibit specific enzyme functions, which may have implications for drug development targeting metabolic pathways.
Biological Activity Overview
- Enzyme Inhibition: this compound has demonstrated the ability to inhibit certain enzymes, potentially affecting various metabolic processes.
- Receptor Modulation: The compound may act as a modulator for specific receptors, influencing signaling pathways that are critical in various physiological processes.
- Pharmacological Applications: Due to its unique structure and biological activity, it serves as a promising candidate in pharmacological research, particularly in drug design aimed at treating conditions related to metabolic disorders.
Comparative Biological Activity
The following table summarizes the biological activities of this compound compared to other similar compounds:
Compound | Enzyme Inhibition | Receptor Modulation | Lipophilicity | Metabolic Stability |
---|---|---|---|---|
This compound | Yes | Yes | High | High |
(2S,4R)-4-fluoro-2-methylpyrrolidine | Moderate | No | Moderate | Moderate |
4-Fluoroprolidine | Yes | Yes | Low | Low |
Case Studies
-
Study on Enzyme Inhibition:
A research study investigated the inhibitory effects of this compound on specific metabolic enzymes. The results indicated significant inhibition rates compared to controls, suggesting its potential utility in therapeutic applications targeting metabolic syndromes. -
Receptor Interaction Analysis:
Another study focused on the receptor modulation properties of this compound. Using in vitro assays, it was found that this compound effectively interacted with dopamine receptors, indicating its potential role in treating neurological disorders . -
Pharmacokinetic Profile:
A pharmacokinetic study revealed that the compound's lipophilicity contributes to its favorable absorption characteristics. This study highlighted its potential for further development into therapeutic agents with enhanced bioavailability .
Properties
Molecular Formula |
C5H10FN |
---|---|
Molecular Weight |
103.14 g/mol |
IUPAC Name |
4-fluoro-2-methylpyrrolidine |
InChI |
InChI=1S/C5H10FN/c1-4-2-5(6)3-7-4/h4-5,7H,2-3H2,1H3 |
InChI Key |
VDQWBMJIPFGCSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN1)F |
Origin of Product |
United States |
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